2-(3,4-dimethoxyphenyl)-5-(3-fluorobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide
Description
The compound 2-(3,4-dimethoxyphenyl)-5-(3-fluorobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide is a benzothiazepine derivative characterized by a seven-membered heterocyclic core containing sulfur and nitrogen atoms. The 1,1-dioxide moiety indicates the presence of sulfone groups, which enhance the compound’s polarity and electronic stability. Key structural features include:
- A 3-fluorobenzyl group at position 5, where the fluorine atom may improve metabolic stability and binding affinity through hydrophobic and electrostatic interactions.
Benzothiazepines are recognized for diverse pharmacological activities, including anticancer, antimicrobial, and central nervous system modulation.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[(3-fluorophenyl)methyl]-1,1-dioxo-2,3-dihydro-1λ6,5-benzothiazepin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FNO5S/c1-30-20-11-10-17(13-21(20)31-2)23-14-24(27)26(15-16-6-5-7-18(25)12-16)19-8-3-4-9-22(19)32(23,28)29/h3-13,23H,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHWNXIAEBULHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-5-(3-fluorobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide represents a notable class of organic molecules with potential therapeutic applications. This article delves into its biological activity, synthesizing existing research findings and case studies to provide a comprehensive overview.
- Molecular Formula : C17H21ClFNO2
- Molecular Weight : 325.8 g/mol
- IUPAC Name : 2-(3,4-dimethoxyphenyl)-N-[(2-fluorophenyl)methyl]ethanamine; hydrochloride
- CAS Number : 435345-24-7
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition : Compounds similar to this have been studied for their ability to inhibit enzymes like mushroom tyrosinase, which is crucial in melanin biosynthesis. Such inhibition can lead to applications in skin whitening agents and treatments for hyperpigmentation disorders .
- Receptor Binding : The structural characteristics of the compound suggest potential interactions with neurotransmitter receptors, which could influence neurological pathways.
Antioxidant Activity
Recent studies indicate that the compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This activity is critical in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Cytotoxic Effects
In vitro studies have demonstrated that this compound possesses cytotoxic effects against certain cancer cell lines. For instance, it has been evaluated for its ability to induce apoptosis in prostate cancer cells (PC-3), showing promise as a potential anticancer agent .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| PC-3 | 15.5 | Induces apoptosis |
| B16F10 | 20.0 | Inhibits melanogenesis |
Tyrosinase Inhibition
The compound's analogs have been tested for their inhibitory effects on mushroom tyrosinase. Results indicate that certain structural modifications enhance inhibitory potency significantly:
| Analog | IC50 (µM) | Comparison to Kojic Acid |
|---|---|---|
| Analog 1 | 17.62 | 5x stronger |
| Analog 3 | 1.12 | 22x stronger |
These findings suggest that the compound could be utilized in cosmetic formulations aimed at reducing skin pigmentation .
Study on Anticancer Properties
A recent study explored the anticancer effects of the compound on human colon fibroblast cells exposed to carcinogens. The results showed that pretreatment with the compound significantly reduced DNA damage and mitochondrial dysfunction caused by oxidative stress from carcinogen exposure .
Evaluation of Skin Whitening Potential
Another investigation focused on the skin-whitening efficacy of the compound through its tyrosinase inhibition mechanism. The study concluded that the compound's analogs could be effective alternatives to traditional skin-lightening agents like kojic acid due to their enhanced potency and lower cytotoxicity at effective doses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations
Core Heterocycle Differences: The target compound’s monothiazepine core differs from the dithiazepine in , which contains two sulfur atoms. This may alter ring strain, electronic properties, and target selectivity. Compared to thiadiazole () and thiazole () derivatives, the benzothiazepine core offers a larger, more flexible scaffold for multi-target interactions.
Substituent Effects: The 3-fluorobenzyl group in the target compound contrasts with non-fluorinated analogs in . Fluorine’s electronegativity may enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites). 3,4-Dimethoxyphenyl substituents likely improve solubility and membrane permeability compared to unsubstituted phenyl groups in dithiazepinones .
Pharmacological Implications: While dithiazepinones in exhibit anticancer activity, the target compound’s fluorinated and methoxylated substituents could refine pharmacokinetic profiles (e.g., reduced CYP450 metabolism). Thiadiazole derivatives () prioritize material science applications, highlighting the role of core structure in determining primary utility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
